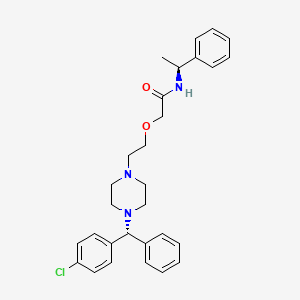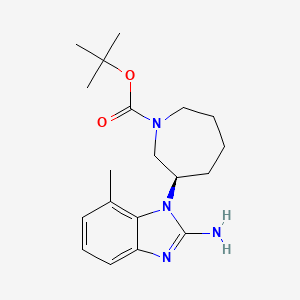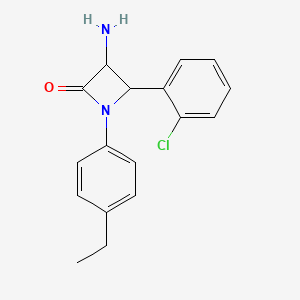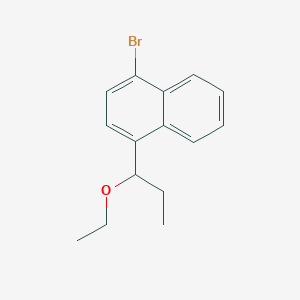
2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities of starting materials.
化学反応の分析
Types of Reactions
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a ligand for various receptors in the body.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications:
作用機序
The mechanism of action of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Cetirizine Dihydrochloride: A piperazine derivative used as an antihistamine.
Trazodone: An arylpiperazine used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Uniqueness
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other piperazine derivatives. Its combination of functional groups and stereochemistry may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C29H34ClN3O2 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C29H34ClN3O2/c1-23(24-8-4-2-5-9-24)31-28(34)22-35-21-20-32-16-18-33(19-17-32)29(25-10-6-3-7-11-25)26-12-14-27(30)15-13-26/h2-15,23,29H,16-22H2,1H3,(H,31,34)/t23-,29+/m0/s1 |
InChIキー |
NIIUYVZSKKZUIW-MUAVYFROSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)


![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)
